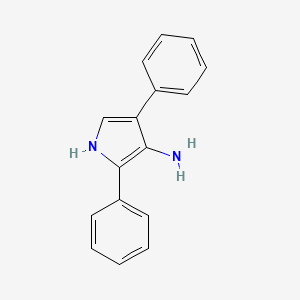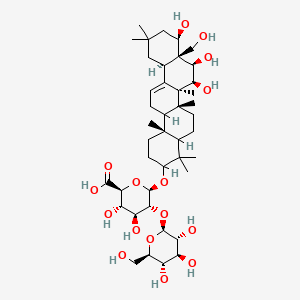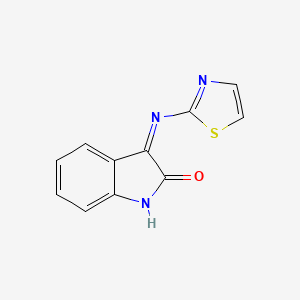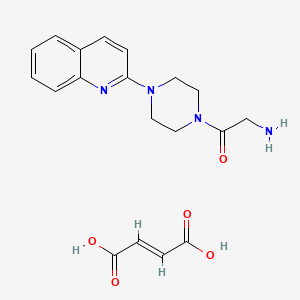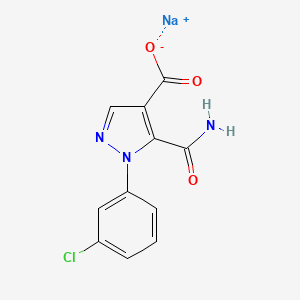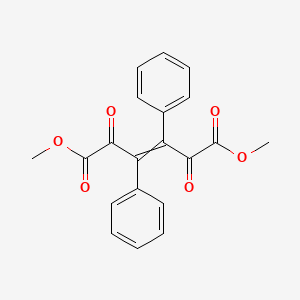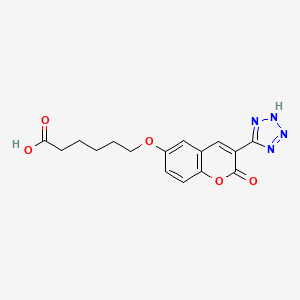
4-Trimethylsilanylbut-3-yn-1-ol triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trimethylsilanylbut-3-yn-1-ol triflate is an organosilicon compound that features a triflate group attached to a 4-trimethylsilanylbut-3-yn-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trimethylsilanylbut-3-yn-1-ol triflate typically involves the reaction of 4-Trimethylsilanylbut-3-yn-1-ol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triflate ester. The general reaction scheme is as follows:
4-Trimethylsilanylbut-3-yn-1-ol+Trifluoromethanesulfonic anhydride→4-Trimethylsilanylbut-3-yn-1-ol triflate+By-products
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of rigorous purification techniques to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Trimethylsilanylbut-3-yn-1-ol triflate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions, which are valuable for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or cesium carbonate to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Aplicaciones Científicas De Investigación
4-Trimethylsilanylbut-3-yn-1-ol triflate has several scientific research applications:
Synthetic Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound’s unique reactivity makes it useful in the development of novel materials with specific properties.
Biological Research: It can be used to modify biomolecules, potentially leading to new therapeutic agents.
Industrial Applications: Its reactivity and stability make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Trimethylsilanylbut-3-yn-1-ol triflate primarily involves its role as a leaving group in nucleophilic substitution reactions. The triflate group, being highly electron-withdrawing, stabilizes the transition state and facilitates the departure of the leaving group. This makes the compound highly reactive and efficient in various organic transformations.
Comparación Con Compuestos Similares
Similar Compounds
Tosylates: Tosylates are similar in that they also serve as good leaving groups in nucleophilic substitution reactions. triflates are generally more reactive due to
Propiedades
Número CAS |
108836-28-8 |
|---|---|
Fórmula molecular |
C8H13F3O3SSi |
Peso molecular |
274.33 g/mol |
Nombre IUPAC |
4-trimethylsilylbut-3-ynyl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H13F3O3SSi/c1-16(2,3)7-5-4-6-14-15(12,13)8(9,10)11/h4,6H2,1-3H3 |
Clave InChI |
YDWRIEOEYGDPSX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCCOS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
